Methyl 3-oxo-2-azabicyclo[3.2.1]octane-7-carboxylate
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Overview
Description
Methyl 3-oxo-2-azabicyclo[3.2.1]octane-7-carboxylate is a nitrogen-containing heterocyclic compound. This bicyclic structure is part of the tropane alkaloid family, which is known for its significant biological activities. The compound’s unique structure makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-oxo-2-azabicyclo[3.2.1]octane-7-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Another approach involves desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methodologies used in laboratory settings can be scaled up for industrial applications, involving similar reaction conditions and catalysts to ensure the stereoselective formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-2-azabicyclo[3.2.1]octane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Methyl 3-oxo-2-azabicyclo[3.2.1]octane-7-carboxylate has significant potential in various scientific research fields:
Chemistry: It serves as a key synthetic intermediate in the total synthesis of several target molecules.
Biology: Its unique structure makes it a valuable compound for studying biological processes and interactions.
Industry: It can be used in the synthesis of bioactive molecules and other industrially relevant compounds.
Mechanism of Action
The mechanism of action for Methyl 3-oxo-2-azabicyclo[3.2.1]octane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
8-Azabicyclo[3.2.1]octane: The central core of the family of tropane alkaloids, known for their biological activities.
Uniqueness
Methyl 3-oxo-2-azabicyclo[321]octane-7-carboxylate is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H13NO3 |
---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
methyl 3-oxo-2-azabicyclo[3.2.1]octane-7-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-13-9(12)6-2-5-3-7(6)10-8(11)4-5/h5-7H,2-4H2,1H3,(H,10,11) |
InChI Key |
VSBISYKRJJGXGA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2CC1NC(=O)C2 |
Origin of Product |
United States |
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